(Z)-2-(2,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
Description
(Z)-2-(2,4-Dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 2,4-dimethoxybenzylidene group at the C2 position and a 2-methylallyloxy moiety at the C6 position. Aurones, (Z)-benzylidenebenzofuranones, are synthesized via aldol condensation between benzofuran-3(2H)-one derivatives and substituted benzaldehydes .
Properties
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-13(2)12-25-16-7-8-17-19(11-16)26-20(21(17)22)9-14-5-6-15(23-3)10-18(14)24-4/h5-11H,1,12H2,2-4H3/b20-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYBSOYYIDXFSZ-UKWGHVSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological Activities
Anticancer Activity
- 5a and 5b: Exhibit nanomolar potency against PC-3 prostate cancer cells (IC₅₀ <100 nM) by targeting tubulin’s colchicine-binding site, inducing cell cycle arrest and microtubule depolymerization . Unlike taxanes, these aurones avoid hERG channel inhibition, reducing cardiotoxicity risks .
- 6y : The 6-hydroxy group in 6y () may reduce activity compared to alkoxy-substituted analogs due to decreased membrane permeability .
Antiviral Activity
- CID:1804018 : Binds Marburg nucleoprotein (NP) with high stability (MM-GBSA ΔG = -42.5 kcal/mol) and favorable ADMET properties, making it a lead candidate for viral replication inhibition .
Enzyme Inhibition
- Compound 97: Suppresses melanogenesis by targeting tyrosinase, attributed to the electron-rich 4’-dimethylamino group .
Physicochemical and ADMET Properties
- Lipophilicity : Substituents like 2-methylallyloxy (XLogP3 ~3.9) balance solubility and membrane permeability, contrasting with polar 6-hydroxy analogs (e.g., 6y, XLogP3 ~2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
